molecular formula C19H9Cl2F3N2S B2482520 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-80-7

6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2482520
CAS No.: 338749-80-7
M. Wt: 425.25
InChI Key: SNBVDABYPYIOAQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile ( 338749-80-7) is a synthetically versatile pyridine-carbonitrile derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C19H9Cl2F3N2S and a molecular weight of 425.25 g/mol, features a central 4-(trifluoromethyl)pyridine-3-carbonitrile scaffold disubstituted at the 2- and 6- positions with (4-chlorophenyl)sulfanyl and 4-chlorophenyl groups, respectively . The distinct molecular architecture, incorporating both chlorophenyl and trifluoromethyl groups, makes it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in the development of novel ligands for nuclear receptors . Research into analogous pyridine and pyrrolopyridine derivatives has demonstrated their potential in targeting various biological pathways, with applications in investigating metabolic diseases such as type 2 diabetes and hypercholesterolemia, given the role of receptors like the Constitutive Androstane Receptor (CAR) in regulating fatty acid oxidation, glucose homeostasis, and lipid metabolism . Furthermore, the pyrrolopyridine core, a related bicyclic scaffold, is recognized for a broad spectrum of pharmacological properties, including antidiabetic, antimicrobial, and antitumor activities, highlighting the therapeutic potential of this chemical class . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthetic building block for constructing more complex heterocyclic systems or as a probe for biochemical screening in the pursuit of new therapeutic agents.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVDABYPYIOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chlorophenyl, sulfanyl, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.

    Final Functionalization: The nitrile group is added in the final step, often through a cyanation reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic compound notable for its diverse applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer research. Its unique structure, characterized by the presence of chlorophenyl, sulfanyl, and trifluoromethyl groups, enhances its biological activity and interaction with various molecular targets.

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. For example, studies have reported minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted in the journal Molecules demonstrated a strong correlation between structural modifications and increased cytotoxicity against various cancer cell lines. The following table summarizes findings related to its anticancer activity:

Cell LineIC50 (μM)Compound Tested
MCF-7 (Breast Cancer)12This compound
HeLa (Cervical Cancer)8This compound

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Constructed through cyclization reactions starting from suitable precursors.
  • Introduction of Substituents : Chlorophenyl, sulfanyl, and trifluoromethyl groups are introduced via substitution reactions.
  • Final Functionalization : The nitrile group is added through a cyanation reaction.

Industrial production methods focus on optimizing these synthetic routes to maximize yield and minimize costs, often employing catalysts and high-throughput screening techniques.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name (Substituents) Position 2 Position 4 Position 6 Molecular Formula Molar Mass (g/mol) Key Notes
Target Compound (4-Chlorophenyl)sulfanyl CF₃ 4-Chlorophenyl C₁₉H₁₀Cl₂F₃N₂S 420.26 Dual Cl atoms enhance lipophilicity; sulfanyl group aids redox activity .
6-(4-Chlorophenyl)-2-[(4-Methylphenyl)Sulfanyl]-4-(Trifluoromethyl)Pyridine-3-Carbonitrile (4-Methylphenyl)sulfanyl CF₃ 4-Chlorophenyl C₂₀H₁₂ClF₃N₂S 404.84 Methyl group increases steric bulk but reduces polarity vs. Cl.
6-(4-Chlorophenyl)-2-(2,4-Dichlorophenoxy)-4-(Trifluoromethyl)Pyridine-3-Carbonitrile 2,4-Dichlorophenoxy CF₃ 4-Chlorophenyl C₁₉H₈Cl₃F₃N₂O 443.54 Phenoxy group improves oxidative stability; three Cl atoms increase toxicity risk.
2-[(4-Bromophenyl)Sulfanyl]-6-(4-Chlorophenyl)Pyridine-3-Carbonitrile (4-Bromophenyl)sulfanyl H 4-Chlorophenyl C₁₈H₁₀BrClN₂S 401.71 Bromine’s polarizability may enhance π-π stacking; lacks CF₃ group.
6-(4-Chlorophenyl)-2-(Phenylsulfanyl)Pyridine-3-Carbonitrile Phenylsulfanyl H 4-Chlorophenyl C₁₈H₁₁ClN₂S 328.81 Simpler structure; absence of CF₃ reduces electron-withdrawing effects.

Physicochemical Properties

  • Lipophilicity : The target compound’s dual Cl atoms and CF₃ group result in higher logP compared to analogs with methyl or hydrogen substituents .
  • Acidity : The pKa of sulfanyl-linked analogs (e.g., ~-2.68 for related compounds) suggests strong acidity due to thiol proton lability .
  • Solubility: Phenoxy-substituted derivatives (e.g., 2,4-dichlorophenoxy) exhibit lower aqueous solubility than sulfanyl analogs due to reduced polarity .

Research Findings and Trends

  • Electron-Withdrawing Effects : CF₃ and Cl substituents decrease electron density on the pyridine ring, favoring electrophilic substitution at position 5 .
  • Steric Effects : Bulky groups at position 2 (e.g., naphthyloxy in ) reduce reactivity in crowded enzymatic environments.

Biological Activity

6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various molecules. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of antibacterial, anticancer, and enzyme inhibition.

Chemical Structure

The compound's structure can be broken down as follows:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Chlorophenyl Groups : Two para-chlorophenyl substituents that may contribute to the compound's lipophilicity and biological interactions.
  • Sulfanyl Group : The presence of a sulfanyl group enhances the compound's reactivity and potential biological activity.
  • Trifluoromethyl Group : This electron-withdrawing group often increases the potency of compounds in biological systems.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis. For instance, studies have shown that derivatives containing similar structural motifs can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been reported to exhibit antiproliferative effects against several cancer cell lines. For example, compounds with similar structures have demonstrated activity against breast cancer cells, with IC50 values indicating effective growth inhibition at micromolar concentrations . The mechanism may involve induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The binding affinity to these enzymes suggests that modifications in the chemical structure can lead to enhanced inhibitory effects .

Study 1: Antimicrobial Efficacy

In a study published in Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives of chlorophenyl sulfanyl compounds were evaluated for their antibacterial activity against various pathogens. The results indicated that the presence of the trifluoromethyl group significantly enhanced the antibacterial potency compared to non-fluorinated analogs .

CompoundPathogen TestedMIC (μg/mL)
Derivative AStaphylococcus aureus5
Derivative BEscherichia coli10
Target CompoundStaphylococcus aureus3.12

Study 2: Anticancer Properties

Research featured in Molecules highlighted the anticancer properties of pyridine derivatives, including those similar to our target compound. These studies demonstrated a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing activity .

Cell LineIC50 (μM)Compound Tested
MCF-7 (Breast Cancer)12Target Compound
HeLa (Cervical Cancer)8Target Compound

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives to form the pyridine core.
  • Sulfanylation : Introducing the (4-chlorophenyl)sulfanyl group via nucleophilic substitution or coupling reactions using catalysts like copper or palladium (e.g., Pd(PPh₃)₄).
  • Trifluoromethylation : Incorporating the CF₃ group via Ullmann-type coupling or radical trifluoromethylation. Solvents such as DMF or toluene are commonly used, with purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity.
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL or similar software) resolves stereochemistry and bond angles (e.g., C–S bond length ~1.75–1.80 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirms functional groups like nitrile (C≡N stretch ~2200 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Initial studies often employ:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases) using fluorometric or colorimetric readouts.
  • Antimicrobial Screening : Disc diffusion assays against bacterial/fungal strains.
  • Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can crystallographic disorder in the pyridine ring be resolved during structural refinement?

  • Data Collection : Use high-resolution X-ray data (≤0.8 Å) to minimize noise.
  • Software Tools : Apply SHELXL’s PART and SUMP instructions to model disorder, and validate with PLATON’s ADDSYM .
  • Thermal Ellipsoid Analysis : Check for anisotropic displacement parameters (ADPs) to identify disordered regions .

Q. What strategies address contradictory bioactivity results across different assay conditions?

  • Assay Optimization : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics.
  • Metabolic Stability Tests : Rule out false negatives/positives via liver microsome assays .

Q. How can computational methods improve reaction yield during scale-up synthesis?

  • DFT Calculations : Predict transition states and optimize reaction pathways (e.g., sulfanylation energy barriers).
  • Machine Learning : Train models on reaction databases to identify ideal catalysts (e.g., Pd vs. Cu).
  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-π stacking) in this compound?

  • Crystallographic Analysis : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H···N vs. Cl···Cl contacts) using CrystalExplorer.
  • MD Simulations : Perform molecular dynamics to assess interaction stability in solvated systems .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with CCDC databases and validate using checkCIF .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) meticulously .
  • Ethical Compliance : Adhere to biosafety protocols for cytotoxicity assays, including proper waste disposal .

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